(3-Hydroxy-1-propenyl)sulfur pentafluoride
Overview
Description
(3-Hydroxy-1-propenyl)sulfur pentafluoride is an organosulfur compound with the molecular formula C3H5F5OS. It is characterized by the presence of a 3-hydroxy-1-propenyl group attached to a sulfur pentafluoride moiety. This compound is typically a colorless to tan liquid and is used in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced in specialized chemical manufacturing facilities that can handle the reactive nature of sulfur pentafluoride .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-1-propenyl)sulfur pentafluoride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the propenyl group can be reduced to form saturated derivatives.
Substitution: The fluorine atoms in the sulfur pentafluoride moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce various substituted sulfur compounds .
Scientific Research Applications
(3-Hydroxy-1-propenyl)sulfur pentafluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-1-propenyl)sulfur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the sulfur pentafluoride moiety can participate in various chemical reactions. These interactions can affect biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Sulfur pentafluoride: A simpler compound with the formula SF5, lacking the hydroxyalkene group.
(3-Hydroxy-1-propenyl)sulfur tetrafluoride: Similar structure but with one less fluorine atom.
(3-Hydroxy-1-propenyl)sulfur hexafluoride: Similar structure but with one additional fluorine atom.
Uniqueness
(3-Hydroxy-1-propenyl)sulfur pentafluoride is unique due to the presence of both a hydroxyalkene group and a sulfur pentafluoride moiety.
Properties
IUPAC Name |
(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHQQCFLJIKOP-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(F)(F)(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155990-90-2 | |
Record name | (3-Hydroxy-1-propenyl)sulfur pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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